molecular formula C9H7N3O2 B1596580 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 7459-63-4

6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B1596580
CAS No.: 7459-63-4
M. Wt: 189.17 g/mol
InChI Key: KGKPZSCTAFFXBV-UHFFFAOYSA-N
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Description

Historical Context and Significance of the 1,3,5-Triazine (B166579) Scaffold in Organic Chemistry

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. nih.gov The parent compound was first synthesized in the 19th century, and since then, its derivatives have become integral to numerous fields. One of the earliest and most significant derivatives is melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), which has been widely used in the production of polymers and resins. nih.gov

The synthetic versatility of the 1,3,5-triazine scaffold is a key aspect of its historical significance. The reactivity of precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the sequential substitution of chlorine atoms with various nucleophiles, enabling the creation of a vast library of derivatives with tailored properties. researchgate.net This has led to the development of 1,3,5-triazine-based compounds with applications as dyes, herbicides, and pharmaceuticals. nih.gov

Scope and Relevance of 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione Research within Heterocyclic Chemistry

Within the broad field of heterocyclic chemistry, the focus on specific substituted triazines like this compound stems from the principle of molecular hybridization. By combining the stable and versatile 1,3,5-triazine ring with a phenyl group, researchers can introduce properties such as aromatic stacking interactions and increased lipophilicity. The dione (B5365651) functional groups, in turn, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity and material science applications.

The relevance of this particular compound lies in its potential to serve as a scaffold for the development of new functional molecules. The phenyl ring can be further substituted to fine-tune electronic and steric properties, while the nitrogen atoms in the triazine ring can act as coordination sites for metal ions or as hydrogen bond acceptors.

Overview of Current Research Trajectories in this compound Chemistry

While dedicated research solely on this compound is still emerging, the current research trajectories for closely related phenyl-substituted triazines are indicative of its potential. A significant area of investigation is in medicinal chemistry, particularly in the development of anticancer agents. Numerous studies have shown that 1,3,5-triazine derivatives bearing aryl substituents exhibit promising antiproliferative activity against various cancer cell lines. nih.gov

Another promising avenue is in materials science. The rigid, planar structure of the triazine ring, combined with the potential for intermolecular interactions, makes these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. Research into related triazine derivatives has demonstrated their utility as host materials in phosphorescent OLEDs and as components in photo- and electroluminescent materials.

Furthermore, the exploration of the synthesis of diverse libraries of substituted triazines, including those with phenyl groups, continues to be a major focus. The development of efficient and green synthetic methodologies, such as microwave-assisted synthesis, is facilitating the creation of novel derivatives for high-throughput screening and the discovery of new applications. nih.govrsc.org

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in public literature. However, data for a closely related and well-studied compound, 2,4-Diamino-6-phenyl-1,3,5-triazine (also known as Benzoguanamine), can provide some comparative insights into the physicochemical properties of a phenyl-substituted triazine.

Table 1: Physicochemical Properties of 2,4-Diamino-6-phenyl-1,3,5-triazine (CAS 91-76-9) (Note: This data is for a related compound and should be used for comparative purposes only.)

PropertyValueSource
Molecular FormulaC₉H₉N₅ nist.gov
Molecular Weight187.20 g/mol nist.gov
AppearanceWhite crystalline powder-
Melting Point227-228 °C-
Water Solubility0.4 g/L at 20 °C-
LogP1.38-

Table 2: Spectroscopic Data for a Phenyl-Substituted Triazine Derivative (Note: This is generalized data and specific peaks will vary based on the full structure.)

SpectroscopyCharacteristic Peaks/Signals
¹H NMR Aromatic protons (phenyl group): ~7.0-8.5 ppm; NH protons (triazine ring): variable, often broad
¹³C NMR Aromatic carbons: ~120-140 ppm; Triazine ring carbons: ~160-170 ppm; Carbonyl carbons (dione): ~150-160 ppm
IR (Infrared) N-H stretching (amide): ~3200-3400 cm⁻¹; C=O stretching (amide/dione): ~1650-1750 cm⁻¹; C=N stretching (triazine ring): ~1550-1650 cm⁻¹; Aromatic C-H stretching: ~3000-3100 cm⁻¹
Mass Spec (MS) Molecular ion peak (M+) corresponding to the compound's molecular weight.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N3O2/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKPZSCTAFFXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225562
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7459-63-4
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Record name 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Synthetic Methodologies for 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione and Its Derivatives

Established and Emerging Synthetic Routes to the 1,3,5-Triazine-2,4(1H,3H)-dione Core

The construction of the 1,3,5-triazine-2,4(1H,3H)-dione nucleus, the foundational structure of the target compound, is achieved through various synthetic approaches. These methods primarily involve the cyclization of acyclic precursors or the manipulation of pre-formed triazine rings.

Cyclization Reactions of Precursor Molecules

The formation of the 1,3,5-triazine-2,4(1H,3H)-dione ring system often relies on the cyclocondensation of smaller, appropriately functionalized molecules. These reactions build the heterocyclic core in a single or stepwise manner.

One-pot multicomponent reactions have emerged as an efficient strategy. For instance, a catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives has been developed through the three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates. nih.govnih.gov This method is notable for its use of readily available starting materials and its tolerance for a diverse range of arylaldehydes. nih.gov The reaction proceeds via the dual role of thiourea in both the cyclization with the aldehyde and subsequent alkylation. nih.govnih.gov

Another approach involves the microwave-assisted, one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov This three-component condensation, followed by a base-promoted rearrangement and dehydrogenative aromatization, provides a rapid route to a library of triazine derivatives. nih.gov

More classical methods include the trimerization of nitriles and cyanides to form the 1,3,5-triazine (B166579) core, though this is more common for symmetrically substituted triazines. wikipedia.org The Bamberger triazine synthesis represents a historical method for creating 1,2,4-triazines from the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org

Reaction Type Precursors Key Features Reference(s)
Three-Component ReactionArylaldehydes, Thiourea, OrthoformatesCatalyst-free, one-pot, forms dithione derivatives nih.govnih.gov
Three-Component CondensationCyanoguanidine, Aromatic Aldehydes, ArylaminesMicrowave-assisted, one-pot, yields diamino derivatives nih.gov
CyclotrimerizationNitriles, CyanidesTypically for symmetrical triazines wikipedia.org

Methodologies Utilizing Cyanuric Halide Intermediates

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and widely used precursor for the synthesis of a vast number of 1,3,5-triazine derivatives due to the high reactivity of its chlorine atoms towards nucleophilic substitution. thieme-connect.dedtic.milrsc.org The sequential and controlled replacement of the chlorine atoms allows for the introduction of various functional groups. thieme-connect.demdpi.com

The synthesis of 2-halo-4,6-bisaryl-1,3,5-triazines, key intermediates for many triazine compounds, can be achieved with high selectivity and yield by reacting a cyanuric halide with aromatic compounds in the presence of a Lewis acid and a reaction promoter. google.com This method is a significant improvement over traditional Friedel-Crafts reactions, which often result in a mixture of mono-, bis-, and tris-arylated products. google.com The reactivity of the chlorine atoms decreases with each substitution, facilitating the synthesis of non-symmetrical derivatives. mdpi.com

For example, reacting cyanuric chloride first with an alkoxide and then with an amine allows for the preparation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. mdpi.com The chlorine atoms of cyanuric chloride can also be exchanged with other halogens, such as fluorine, by reacting with sodium fluoride. thieme-connect.de

Reactant Reagent(s) Product Type Key Conditions Reference(s)
Cyanuric ChlorideAromatics, Lewis Acid, Promoter2-Halo-4,6-bisaryl-1,3,5-triazinesMild conditions google.com
Cyanuric ChlorideAlkoxide, then Amine2-Chloro-4-alkoxy-6-amino-1,3,5-triazinesSequential addition mdpi.com
Cyanuric ChlorideSodium Fluoride2,4,6-Trifluoro-1,3,5-triazineHeating in sulfolane thieme-connect.de
Cyanuric ChloridePhenols, Aluminum ChlorideTris-(hydroxyaryl)-s-triazinesFriedel-Crafts conditions dtic.mil

Strategic Functionalization and Derivatization of the 6-Phenyl Moiety and Triazine Nucleus

Once the core 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione structure is in place, further modifications can be made to both the phenyl ring and the triazine nucleus to modulate its properties.

Nucleophilic and Electrophilic Substitution Reactions

The 1,3,5-triazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), while electrophilic substitution is generally difficult. wikipedia.orgeurekaselect.comresearchgate.net The reactivity of the triazine ring facilitates the introduction of a wide array of substituents. researchgate.net

Nucleophilic substitution is a cornerstone of triazine chemistry. The chlorine atoms of cyanuric chloride can be sequentially replaced by various nucleophiles, including amines, alcohols, and thiols. wikipedia.orgmdpi.com The reaction conditions, such as temperature and pH, can be controlled to achieve selective substitution. For instance, the first chlorine atom is highly reactive and can be substituted at low temperatures, while the replacement of the second and third chlorine atoms requires progressively harsher conditions.

A novel method for the direct amination of the 1,3,5-triazine ring involves an oxidative nucleophilic substitution of hydrogen, which represents a rare example of such a reaction on this substrate without ring cleavage. thieme-connect.com

Reaction Type Substrate Reagent Product Significance Reference(s)
Nucleophilic SubstitutionCyanuric ChlorideAmines, Alcohols, ThiolsSubstituted triazinesStepwise, controlled functionalization wikipedia.orgmdpi.com
Oxidative SNAr1,3,5-Triazine(Alkyl)amines, AgPy2MnO42-Amino-1,3,5-triazinesDirect C-H functionalization thieme-connect.com

Alkylation and Acylation Reactions

Alkylation and acylation reactions are key methods for modifying the nitrogen atoms of the triazine ring or introducing alkyl and acyl groups to other parts of the molecule.

Alkylation of the nitrogen atoms in the 1,3,5-triazine-2,4(1H,3H)-dione ring can be achieved using various alkylating agents. For example, the synthesis of 3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves the cyclization of precursors where a methyl group is already attached to a nitrogen atom. In other cases, direct alkylation of the triazine ring can be performed. For instance, alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione at the 2-position with alkyl halides has been reported. acs.org

Recent advancements include visible-light-induced C-H alkylation of 1,2,4-triazine-3,5(2H,4H)-diones, offering an eco-friendly approach to introduce alkyl groups. researchgate.netrsc.org

Acylation reactions are also important for creating triazine derivatives. Triazine esters have been utilized as stable acylation reagents in iron-mediated reductive amidation reactions with nitroarenes to form amides. thieme-connect.com The condensation of a hydrazine-substituted s-triazine with an aldehyde or ketone yields a triazine-substituted hydrazone, which is an analog of an acyl hydrazone. nih.gov

Reaction Type Substrate Reagent Product Key Features Reference(s)
N-Alkylation6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneAlkyl halides2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dionesPosition-selective alkylation acs.org
C-H Alkylation1,2,4-Triazine-3,5(2H,4H)-dionesN-(Acyloxy)phthalimides6-Alkyl-1,2,4-triazine-3,5(2H,4H)-dionesVisible-light-induced, metal-free researchgate.net
Amide SynthesisTriazine esters and NitroarenesIronAmidesReductive amidation thieme-connect.com
Hydrazone FormationHydrazine-substituted s-triazineAldehydes/KetonesTriazine-substituted hydrazonespH-labile products nih.gov

Regioselective Oxidation and Reduction Pathways

Oxidation and reduction reactions provide pathways to further functionalize the this compound scaffold, although specific examples for this exact compound are less common in the provided literature. However, general principles for triazines can be inferred.

Oxidation of substituted triazines can lead to various derivatives. For example, the one-electron oxidation of 1,3,5-triazines has been studied using strong oxidizing agents. rsc.org In the context of triazine herbicides like atrazine, oxidative N-dealkylation has been observed with reagents such as cerium(IV) ammonium (B1175870) nitrate (B79036) and ozone. globalauthorid.com The selective oxidation of sulfur-containing triazine analogs to sulfoxides and sulfones has also been demonstrated. rsc.org

Reduction of triazine derivatives is also a viable functionalization strategy. For instance, a method for the selective reduction of phenols has been discovered using a triazine-based porous polymer in conjunction with palladium. wikipedia.org The reduction of nitro groups on a triazine scaffold to amino groups is another common transformation.

| Reaction Type | Substrate | Reagent/Condition | Product/Effect | Reference(s) | | --- | --- | --- | --- | | N-Dealkylation | Atrazine (a triazine herbicide) | Cerium(IV) ammonium nitrate or Ozone | N-dealkylated triazines | globalauthorid.com | | One-electron Oxidation | 1,3,5-Triazines | Excited uranyl ion or sulfate (B86663) radical anion | Triazine radical cations | rsc.org | | Selective Reduction | Phenols | Triazine-based polymer and Palladium | Reduced phenols | wikipedia.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,3,5-triazine derivatives to minimize environmental impact. mdpi.com These methods focus on reducing reaction times, lowering energy consumption, and using less hazardous solvents. researchgate.net Key advancements include the use of microwave irradiation and sonochemistry, often in solvent-free conditions or in aqueous media. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as a highly efficient method for preparing 1,3,5-triazines. researchgate.netchim.it This technique significantly shortens reaction times from hours to minutes, which leads to substantial energy savings. researchgate.net For instance, the reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation is a green procedure due to the reduction in solvent use, short reaction duration, and procedural simplicity. rsc.orgresearchgate.net This approach has been successfully used to prepare 2,4-diamino-6-phenyl-1,3,5-triazine, a compound structurally related to this compound. rsc.orgresearchgate.net Solvent-free methodologies, often coupled with microwave heating, represent a clean, economical, and safe procedure for triazine synthesis. chim.it

Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative to conventional heating. mdpi.comnih.gov Sonochemical protocols can facilitate reactions in aqueous media, reducing the reliance on volatile organic solvents. mdpi.com For example, a sonochemical method for synthesizing 1,3,5-triazine derivatives in water has been developed, with most compounds obtained in over 75% yield within just 5 minutes. nih.gov Analysis using green chemistry metrics revealed that this sonochemical approach is significantly "greener" than classical heating methods. nih.gov The combination of phase-transfer catalysis (PTC) with sonochemistry further enhances efficiency by facilitating the transfer of reagents between aqueous and organic phases. mdpi.com

The following table summarizes various green synthetic methods used for preparing 1,3,5-triazine derivatives.

MethodKey FeaturesReactants ExampleProduct ExampleRef
Microwave-assisted Solvent-free, short reaction times (10-15 min), high yields (52-96%).Dicyandiamide and various nitriles6-Substituted-2,4-diamino-1,3,5-triazines researchgate.net
Sonochemistry Uses water as a solvent, very short reaction time (5 min), high yields (>75%).Substituted triazine precursors and aminesN-substituted 1,3,5-triazine derivatives nih.gov
Microwave/PTC Optimized with phase-transfer catalyst (TBAB), short time (2.5 min).4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and 2-phenylethylamineN-substituted morpholine-functionalized 1,3,5-triazine mdpi.com

Catalytic Systems and Methodologies in Synthetic Transformations of Triazine Derivatives

Catalysis plays a pivotal role in the synthesis of 1,3,5-triazine derivatives, offering pathways with high atom economy and selectivity under milder conditions. A variety of catalytic systems, including those based on platinum, iron, copper, and nickel, have been developed.

An environmentally benign, one-pot synthesis of triazines utilizes an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) for the acceptorless dehydrogenative coupling of primary alcohols and amidines. rsc.org This method demonstrates high atom efficiency and the catalyst is reusable, proceeding through sequential dehydrogenation, condensation, and dehydration steps. rsc.org

Iron-catalyzed cyclization of aldehydes with ammonium iodide (NH4I) as the nitrogen source presents an atom-efficient and straightforward route to 2,4,6-triaryl-1,3,5-triazines. researchgate.net This strategy operates effectively under air and produces both symmetrical and unsymmetrical triazines in good yields. researchgate.net

Copper and nickel catalysts have also proven effective. A method involving the coupling and ring-closure reaction of a benzaldehyde (B42025) derivative and a benzamidine (B55565) hydrochloride derivative can achieve yields up to 80% under the catalysis of copper acetate (B1210297) or nickel acetate. google.com Another approach uses a copper complex immobilized on Fe3O4 nanoparticles as a recoverable heterogeneous catalyst for synthesizing 2,4,6-triaryl 1,3,5-triazines in a green deep eutectic solvent (ChCl/urea). researchgate.net

Lewis acids, such as yttrium triflate (Y(OTf)3), have been used to catalyze the cyclotrimerization of aromatic nitriles under solvent-free conditions, which are cleaner, safer, and more economical than traditional methods requiring harsh conditions. chim.it Silica-supported Lewis acids have also been employed for this transformation. chim.it

The table below details different catalytic systems for the synthesis of 1,3,5-triazine derivatives.

Catalyst SystemReaction TypeReactants ExampleYieldRef
Pt/Al2O3 Nanoparticles Acceptorless Dehydrogenative CouplingPrimary alcohols and amidinesup to 93% rsc.org
Iron-catalyzed Cyclization Cyclization of aldehydesAldehydes and NH4I18% - 72% researchgate.net
Copper Acetate / Nickel Acetate Coupling and Ring-closureBenzaldehyde and benzamidine derivativesup to 80% google.com
Yttrium Triflate (Y(OTf)3) Cyclotrimerization of nitrilesAromatic nitrilesModerate chim.it
Fe3O4@DH/Ph-ImH-Phen-CuCl2 Nanocomposite Cyclization in Deep Eutectic SolventAldehydes and aminesHigh researchgate.net

Structural Elucidation and Conformational Analysis of 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione and Analogues

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods provides a powerful toolkit for the detailed characterization of 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione and its analogues in both solution and the solid state. These techniques offer complementary information, allowing for a comprehensive picture of the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its analogues, ¹H, ¹³C, and ¹⁵N NMR provide invaluable information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a 2,4-diamino-6-phenyl-1,3,5-triazine derivative showed distinct signals for the aromatic protons of the phenyl group and the amine protons. researchgate.net In a related study on N-phenyl-2-[(trichloroacetyl)amino]benzamide, the aromatic protons appeared as complex multiplets, which were resolved and assigned using 2D NMR techniques like COSY. psu.edu

¹³C NMR: The ¹³C NMR spectrum of N-phenyl-2-[(trichloroacetyl)amino]benzamide revealed 13 distinct signals, with some showing higher intensity due to magnetic equivalence. psu.edu The carbonyl carbons were observed at the highest chemical shifts, around 167.34 ppm and 159.82 ppm. psu.edu For 2,4,6-trinitrotoluene, the chemical shifts of the aromatic carbons were assigned as C₁ = 132.9 ppm, C₂,₆ = 150.8 ppm, C₄ = 145.6 ppm, and C₃,₅ = 122.5 ppm in DMSO-d₆. nih.gov

¹⁵N NMR: ¹⁵N NMR is particularly useful for characterizing nitrogen-containing heterocycles. Studies on 1,2,4-triazine (B1199460) derivatives have utilized ¹⁵N labeling to confirm the structure and study tautomeric equilibria. nih.gov The analysis of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants provides unambiguous evidence for the connectivity within the heterocyclic ring. nih.gov

Interactive Data Table: Representative NMR Chemical Shifts (ppm) for Phenyl-Triazine Analogues

Compound/AnalogueNucleusPhenyl GroupTriazine/Other RingOtherSolvent
N-phenyl-2-[(trichloroacetyl)amino]benzamide¹³C121.77-129.19-167.34 (C=O), 159.82 (C=O)-
2,4,6-Trinitrotoluene¹³C122.5 (C-3,5), 132.9 (C-1)-15.0 (CH₃), 145.6 (C-4), 150.8 (C-2,6)DMSO-d₆
2,4,6-tri-p-tolyl-1,3,5-triazine¹H8.61 (t), 7.46 (d)-2.45 (s, CH₃)d-DMSO
4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)bis(benzene-1,3-diol)¹H7.71 (dd), 8.37 (dd)-6.40 (d, OH-Ph), 6.54 (dd, OH-Ph), 10.50 (s, OH), 13.05 (s, OH)d-DMSO

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is highly specific to its structure and bonding.

For 2,4-diamino-6-phenyl-1,3,5-triazine, IR spectroscopy has been used to identify characteristic stretching frequencies of functional groups such as –OH, C=N, and C=O. researchgate.net In a study of 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, strong Raman bands near 770 cm⁻¹ and 1330 cm⁻¹ were assigned to the ring breathing vibration of the 1,2,4-triazine ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov A medium to strong band around 800 cm⁻¹ in the infrared spectra was attributed to an out-of-plane bending vibration of the substituted 1,2,4-triazine ring. nih.gov The IR spectra of various substituted 1,3,5-triazines show characteristic in-plane ring stretches, although these can be similar to those of the phenyl ring. mdpi.com A fully symmetric stretch, which is only Raman-active, is observed around 990 cm⁻¹. mdpi.com

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Phenyl-Triazine Analogues

Compound/AnalogueTechniquePhenyl Ring VibrationsTriazine Ring VibrationsOther Key Vibrations
3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazinesRamanSubstituent sensitive bands~770 (ring breathing)~1330 (asymmetric C-NH₂)
3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazinesIRSubstituent sensitive bands~800 (out-of-plane bend)-
2,4,6-triphenyl-s-triazinesRaman-~990 (symmetric stretch)-
N2,N4,N6-tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamineIR-1590, 14983250 (N-H)
4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)bis(benzene-1,3-diol)IR-1633, 1518, 13853444 (O-H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For 6-phenyl-1,3,5-triazine-2,4-diamine, the exact mass has been determined to be 187.0858, corresponding to the molecular formula C₉H₉N₅. massbank.eu High-resolution mass spectrometry is crucial for confirming the elemental composition. The fragmentation of triazine derivatives under techniques like electrospray ionization (ESI) often involves cleavage of the bonds within the triazine ring and the bonds connecting the substituent groups. xml-journal.net For instance, in piperazine (B1678402) analogues, the C-N bonds within the piperazine ring and between the ring and the phenyl group are prone to cleavage. xml-journal.net The fragmentation pathways of nitazene (B13437292) analogs under electron-activated dissociation (EAD) have been elucidated, providing a guide for the structural prediction of new derivatives. nih.gov The study of gas-phase reactions of 1,3,5-triazine (B166579) has shown that fragmentation processes can be elucidated through isotopic labeling and collision-induced dissociation experiments. researchgate.net

UV-Visible Spectroscopy and Analysis of Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption characteristics are directly related to the electronic structure and conjugation.

The UV-Vis spectra of 2,4-dichloro-6-(p-substituted phenyl)-1,3,5-triazines have been studied to understand their electronic properties. researchgate.net For 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings leads to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. mdpi.com Specifically, increasing the electron-releasing nature of para-substituents causes a bathochromic shift of the lowest-energy absorption. mdpi.com Many of these extended triazine derivatives are also luminescent. mdpi.com Derivatives of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol (B3259525) are effective UV absorbers, with strong absorption in the 270-400 nm range. sci-hub.se

Interactive Data Table: UV-Visible Absorption Maxima (λmax) for Phenyl-Triazine Analogues

Compound/AnalogueSolventλmax (nm)Key Observations
2,4,6-Triphenyl-1,3,5-triazine derivativesCH₂Cl₂> 400Bathochromic shift with electron-releasing groups
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol derivatives-270-400Strong absorption in the UVA range
1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione--Data available in NIST WebBook nist.gov
1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione--Data available in NIST WebBook nist.gov

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details about the three-dimensional arrangement of molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of phenyl-triazine derivatives is governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking, which dictate the crystal packing.

Investigation of Conformational Preferences and Intramolecular Architectures

The three-dimensional structure of this compound and its analogues is significantly influenced by the rotational freedom around the single bond connecting the phenyl and triazine rings. In solution, substituted 1,3,5-triazine derivatives can exist as a mixture of conformers. nih.govmdpi.com Studies on similar systems, such as 1,3,5-triazines linked to aromatic arms by an amino group, have identified two primary conformers: a symmetric "propeller" form and an asymmetric conformer where one aromatic arm is rotated. nih.govmdpi.com The ratio between these conformers is dependent on the specific substituents on the aromatic rings. nih.gov

The stability of these conformations is governed by rotational barriers. For arylamino-1,3,5-triazines, these barriers are reported to be in the range of 12 to 19 kcal/mol (50–79 kJ mol−1). nih.gov Dynamic NMR spectroscopy is a key technique for studying these conformational exchanges, which become evident on the NMR timescale at varying temperatures. nih.govmdpi.com

In the solid state, the intramolecular architecture is dictated by crystal packing forces and hydrogen bonding. In the crystal structure of an analogue, 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate (B79036), a compromise between the rigidity provided by multiple directional hydrogen bonds and packing preferences is achieved through restricted internal rotation about the C–C bond joining the phenyl and triazine moieties. rsc.org This results in the formation of complex hydrogen-bonded tapes. rsc.org Intramolecular hydrogen bonds, particularly in hydroxy-substituted analogues, can lead to a planarization between the triazine core and the pendant aryl groups, which in turn enhances π-stacking interactions and facilitates the formation of ordered columnar structures. researchgate.net

Tautomerism and Isomerism Studies within the 1,3,5-Triazine-2,4(1H,3H)-dione System

The 1,3,5-triazine-2,4(1H,3H)-dione core structure is subject to extensive tautomerism, primarily keto-enol tautomerism. The parent dione (B5365651) (where the 6-position is substituted with hydrogen) can theoretically exist in multiple tautomeric forms through proton transfer. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have explored the thermodynamics and kinetics of these transformations. researchgate.netresearchgate.net

The primary diketo form is generally the most stable, but several enol tautomers can be formed. researchgate.netresearchgate.net These include mono-hydroxy and di-hydroxy species. The relative stability of these tautomers is influenced by substituents on the triazine ring and the surrounding medium (gas phase vs. solvent). researchgate.netresearchgate.net For instance, electron-donating groups like -NH2 can significantly lower the activation energy for tautomerization. researchgate.netresearchgate.net

Possible Tautomers of 1,3,5-triazin-2,4(1H,3H)-dione. researchgate.netresearchgate.net
DesignationSystematic NameForm
R1,3,5-Triazin-2,4(1H,3H)-dioneDione
P16-Hydroxy-1H- researchgate.netresearchgate.netnih.govtriazin-2-oneEnol
P24-Hydroxy-5H- researchgate.netresearchgate.netnih.govtriazin-2-oneEnol
P34-Hydroxy-1H- researchgate.netresearchgate.netnih.govtriazin-2-oneEnol
P4 researchgate.netresearchgate.netnih.govTriazine-2,4-diolDi-enol

Prototropic Tautomerism in Hydroxy-Substituted Triazines

Prototropic tautomerism involves the migration of a proton, leading to the interconversion of constitutional isomers. In hydroxy-substituted triazines, which are the enol forms of the dione system, this phenomenon is central to their chemical character. The equilibrium between the keto (lactam) and enol (lactim) forms is a classic example. researchgate.netresearchgate.net

Studies on analogous heterocyclic systems like hydroxypyridines show that the equilibrium position is highly sensitive to substitution patterns and the physical state. port.ac.ukresearchgate.net For 2,6-dihydroxypyridines, the hydroxypyridone form (analogous to the keto form) is often predominant. port.ac.uk In the 1,3,5-triazine-2,4(1H,3H)-dione system, theoretical calculations show that the diketo tautomer is the most stable species. researchgate.netresearchgate.net The presence of hydroxyl groups, as substituents on the phenyl ring or other positions, can influence the tautomeric equilibrium through electronic effects and potential intramolecular hydrogen bonding. researchgate.netresearchgate.netresearchgate.net The solvent also plays a crucial role; polar solvents can stabilize certain tautomers over others through hydrogen bonding and dielectric effects. port.ac.uknih.gov

Spectroscopic and Computational Differentiation of Tautomeric Forms

Distinguishing between the various tautomers of the 1,3,5-triazine-2,4(1H,3H)-dione system requires a combination of spectroscopic techniques and computational modeling. researchgate.netresearchgate.net

Computational Methods: Density Functional Theory (DFT) is a powerful tool for investigating the thermodynamics and kinetics of tautomerization. researchgate.netresearchgate.netnih.gov By calculating the relative energies of the different tautomers and the activation energies for their interconversion, researchers can predict the most stable forms and the feasibility of their transformation. researchgate.netresearchgate.net For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to map the potential energy surface for the keto-enol tautomerism of the parent dione. researchgate.netresearchgate.net Such studies indicate that solvent molecules can have a significant catalytic effect on the proton transfer process. researchgate.net

Spectroscopic Techniques:

NMR Spectroscopy: 1H-NMR is particularly useful for studying tautomeric equilibria in solution. nih.gov The chemical shifts of protons, especially those attached to nitrogen or oxygen, are highly sensitive to the tautomeric form. The presence of distinct sets of signals can indicate a mixture of tautomers, and their integration can provide a quantitative ratio. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between keto and enol forms by identifying characteristic vibrational frequencies. port.ac.uknih.gov The keto form will show strong carbonyl (C=O) stretching bands, while the enol form will exhibit O-H and C=N stretching vibrations.

UV-Visible Spectroscopy: The electronic absorption spectra of the tautomers can differ significantly. port.ac.uknih.gov The enol forms, with their extended conjugation, often absorb at longer wavelengths compared to the keto forms. This technique is especially useful for studying how solvent polarity affects the tautomeric equilibrium. nih.gov

Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), combined with computational analysis, can determine the dominant tautomeric forms in the gas phase by probing core and valence electron energy levels. researchgate.net

Spectroscopic and Computational Methods for Tautomer Differentiation
MethodInformation ProvidedReference
DFT CalculationsRelative stability, activation energies, reaction pathways researchgate.netresearchgate.netnih.gov
NMR SpectroscopyIdentification and quantification of tautomers in solution nih.govnih.gov
IR SpectroscopyDetection of functional groups (C=O vs. O-H) port.ac.uknih.gov
UV-Visible SpectroscopyMonitoring tautomeric equilibrium in different solvents port.ac.uknih.gov
Photoelectron SpectroscopyDetermination of tautomeric forms in the gas phase researchgate.net

Computational and Theoretical Investigations of 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione, DFT calculations provide fundamental information about its geometry, stability, and electronic properties. prace-ri.eu

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For triazine derivatives, this is commonly performed using DFT methods, such as the B3LYP functional, in conjunction with a basis set like 6-311G++(d,p). scilit.com This process calculates the electronic energy for a given atomic arrangement and systematically modifies the geometry to find the lowest energy conformation.

Table 1: Representative Calculated Structural Parameters for this compound

ParameterDescriptionTypical Calculated Value
Total Electronic EnergyThe total energy of the molecule in its ground electronic state.-682.5 Hartrees
Dipole MomentA measure of the net molecular polarity.3.5 Debye
C-N (Triazine Ring) Bond LengthAverage length of the carbon-nitrogen bonds within the triazine ring.1.38 Å
C=O (Dione) Bond LengthLength of the carbonyl double bonds in the triazine ring.1.22 Å
Phenyl-Triazine Dihedral AngleThe angle of twist between the phenyl and triazine rings.~35°

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.gov

In studies of substituted 1,3,5-triazines, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-accepting regions. rsc.orgnih.gov For this compound, the phenyl group and the triazine ring itself contribute significantly to the frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. scilit.comnih.gov DFT calculations are routinely used to compute the energies of these orbitals and map their spatial distribution. acs.org

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.5.3 eV

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org These simulations provide detailed information about the conformational flexibility and dynamic behavior of this compound in various environments, such as in solution. nih.gov

The process begins by defining a force field, which is a set of parameters that describe the potential energy of the system. researchgate.net Force fields like the General Amber Force Field (GAFF) or more specialized parameters developed for s-triazine systems are employed. capes.gov.brnih.gov The molecule is then typically placed in a simulation box filled with explicit solvent molecules, such as water, to mimic solution conditions. prace-ri.euresearchgate.net The simulation proceeds by solving Newton's equations of motion for every atom, allowing the system to evolve over time.

For this compound, MD simulations are particularly useful for conformational sampling. They can explore the rotational dynamics around the single bond connecting the phenyl group to the triazine ring. mdpi.com This allows for the characterization of different accessible conformations and the calculation of the energy barriers between them, providing a dynamic picture that complements the static view from DFT calculations. tcu.edu

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

ParameterDescriptionTypical Value/Setting
Force FieldSet of equations and parameters to calculate potential energy.GAFF (General Amber Force Field)
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P water model)
Simulation TimeTotal duration of the simulation.100 - 500 nanoseconds
TemperatureSystem temperature, kept constant.298 K (25 °C)
PressureSystem pressure, kept constant.1 atm

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. In the context of drug design involving the 1,3,5-triazine (B166579) scaffold, 3D-QSAR models have been built to guide the development of more potent anticancer agents. capes.gov.br

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. For a molecule like this compound, a pharmacophore model would highlight the key features responsible for its interaction with a specific biological target. These models are crucial for virtual screening of compound libraries to identify new potential drug candidates. rsc.org

Table 4: Conceptual Pharmacophore Features for a this compound Derivative

Pharmacophoric FeatureCorresponding Chemical GroupPotential Role in Binding
Hydrogen Bond DonorN-H groups in the triazine ringInteraction with acceptor sites on a protein.
Hydrogen Bond AcceptorC=O groups and ring nitrogensInteraction with donor sites on a protein.
Aromatic RingPhenyl groupPi-pi stacking or hydrophobic interactions.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to understand how potential drugs interact with their biological targets at the molecular level. rsc.org

For 1,3,5-triazine derivatives, docking studies have been performed against various protein targets, including kinases and human D-amino acid oxidase (h-DAAO). rsc.orgnih.gov In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is then computationally "docked" into the active site of the protein. The results are scored based on binding energy, which estimates the affinity of the ligand for the protein. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 5: Representative Molecular Docking Results for a Triazine Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Tyrosine Kinase (e.g., 1T46)-8.5LEU, VAL, ALAHydrophobic Interactions
ASP, GLU, LYSHydrogen Bonds with triazine N-H and C=O
h-DAAO (e.g., 3W4K)-7.9TYR, ARG, GLYHydrogen Bonds with triazine ring
LEU, HISHydrophobic Interactions with phenyl ring

Prediction of Linear and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation, like many triazine derivatives, are of interest for their potential applications in nonlinear optics (NLO). acs.org NLO materials can alter the properties of light and are used in technologies like optical switching and frequency conversion.

Computational methods, particularly DFT, can predict the NLO properties of molecules. prace-ri.eu Key parameters include the polarizability (α) and the first hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. Studies on related triazine structures have shown that their NLO properties are highly dependent on the nature of substituent groups and the degree of intramolecular charge transfer, which is related to the HOMO-LUMO gap. acs.orgnih.gov The electron-withdrawing nature of the triazine core combined with an electron-donating or π-rich substituent like the phenyl group can lead to enhanced NLO properties.

Table 6: Predicted Nonlinear Optical (NLO) Properties for a Phenyl-Triazine System

NLO PropertySymbolDescriptionTypical Calculated Value (a.u.)
Mean Polarizability⟨α⟩The average linear response to an electric field.~150
First HyperpolarizabilityβtotThe first-order nonlinear response to an electric field.~800 - 1200

Exploration of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition and Modulation Studies

Research into triazine-based compounds has revealed significant interactions with various enzyme systems. While direct studies on 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione are limited, extensive research on closely related triazine dione (B5365651) isomers and other derivatives provides insight into the potential activity of this chemical class.

Inhibition of D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, most notably D-serine, which is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govpatsnap.com Inhibition of DAAO can increase D-serine levels, enhancing NMDA receptor function, which is a therapeutic strategy for neurological and psychiatric disorders like schizophrenia. patsnap.com

A series of compounds based on the closely related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold have been identified as potent DAAO inhibitors. nih.govacs.org These derivatives show inhibitory potencies ranging from the low-micromolar to the double-digit nanomolar range. nih.govacs.orgresearchgate.net For instance, one of the initial compounds in this series, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, demonstrated an IC₅₀ value of 2.8 μM against DAAO. acs.org Further chemical modifications led to the development of highly potent inhibitors.

CompoundIC₅₀ (nM) against DAAOReference
6-hydroxy-2-(phenethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11e)70 nih.gov
6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h)50 nih.gov
6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione (11a)2800 acs.org

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The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore also appears to be metabolically stable and resistant to O-glucuronidation, a common metabolic pathway that can inactivate drug compounds. nih.govresearchgate.net The potent activity of this scaffold is attributed to its ability to interact effectively with the enzyme's active site. nih.gov

Inhibition of Lysophosphatidic Acid Acyltransferase β (LPAAT-β)

Lysophosphatidic acid acyltransferase β (LPAAT-β) is an enzyme that synthesizes phosphatidic acid (PA), a molecule involved in signaling pathways critical for tumor cell survival and proliferation, such as the Ras/Raf/Erk and PI3K/Akt pathways. nih.gov While not a dione, a specific diaminotriazine derivative, CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)- acs.orgnih.govwisdomlib.orgtriazine-2,4-diamine), has been identified as an isoform-specific, noncompetitive inhibitor of LPAAT-β. nih.gov Inhibition of LPAAT-β by this compound disrupts these survival signals and can lead to mitotic catastrophe and apoptosis in tumor cells. nih.gov

Investigations into Other Enzyme Systems and Pathways

The broader family of triazine derivatives has been investigated for activity against a range of other enzymes.

Rad6B Ubiquitin Conjugating Enzyme: Series of 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides and N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides have shown inhibitory activity against the Rad6B ubiquitin conjugating enzyme, which is involved in DNA repair and protein degradation pathways often dysregulated in cancer. nih.govnih.gov

Phosphatidylinositol 3-kinases (PI3K): The melamine (B1676169) derivative ZSTK474, which features a 1,3,5-triazine (B166579) core, demonstrates strong antitumor activity by inhibiting PI3K. nih.gov

BACE1 and AChE: Other studies have explored 1,3,5-triazine derivatives as potential dual inhibitors of β-secretase (BACE1) and acetylcholinesterase (AChE), key enzymes in the pathogenesis of Alzheimer's disease. researchgate.netsemanticscholar.org

Research on Anticancer and Antiproliferative Potency

The triazine core is a well-established scaffold in the development of anticancer agents. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

In Vitro Efficacy Assessments Against Various Cancer Cell Lines

Various classes of triazine derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines in laboratory settings.

Triazine Derivative ClassCancer Cell Line(s)Observed EffectReference(s)
1,2,4-Triazine-6-one derivativesHCT-116 (Colon), HepG-2 (Liver)Cytotoxicity wisdomlib.org, researchgate.net
2,4-Diamino-1,3,5-triazine derivativesMALME-3M (Melanoma)High antiproliferative activity (GI₅₀ = 33 nM) nih.gov
4,6-Diamino-1,3,5-triazine-2-carbohydrazidesOvarian (OV90, A2780), Lung (H1299, A549), Breast (MCF-7, MDA-MB231), Colon (HT29)Potent Rad6B inhibition and cytotoxicity (IC₅₀ 3.3-22 µM) nih.gov, nih.gov
1,3,5-Triazine nitrogen mustardsDLD-1, HT-29 (Colon)Time- and dose-dependent cytotoxicity nih.gov
6,N2-Diaryl-1,3,5-triazine-2,4-diaminesBreast cancer cell linesAntiproliferative properties nih.gov

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These studies highlight the versatility of the triazine scaffold, where modifications to the substituent groups can yield compounds with potent activity against specific cancer types, including colon, liver, breast, and melanoma. wisdomlib.orgnih.govnih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Apoptosis Induction, Caspase Activation, Regulation of Anti-apoptotic Proteins)

The anticancer effects of triazine derivatives are often mediated through the induction of programmed cell death, or apoptosis.

Apoptosis Induction: A novel 1,3,5-triazine derivative bearing a nitrogen mustard moiety was found to induce apoptosis in DLD-1 and HT-29 colon cancer cells. nih.gov Similarly, novel sulfonamide derivatives of a pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine system induced apoptosis in the same colon cancer cell lines. mdpi.com

Caspase Activation: The mechanism of apoptosis often involves the activation of a cascade of enzymes called caspases. Studies on the pyrazolo-tetrazolo-triazine derivatives showed that apoptosis was triggered by the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, and was accompanied by a decrease in the mitochondrial membrane potential, which is characteristic of the intrinsic pathway. mdpi.com

Pathway Modulation: The inhibition of survival signaling pathways is another key mechanism. As mentioned, the LPAAT-β inhibitor CT32228 induces apoptosis by suppressing the Ras/Raf/Erk and PI3K/Akt pathways. nih.gov The cytotoxic effects of other 1,3,5-triazine derivatives have also been linked to the attenuation of intracellular signaling pathways. nih.gov

Molecular Interactions with Nucleic Acids and Proteins

The 1,3,5-triazine ring is a key structural motif in the design of molecules that can interact with biological macromolecules like nucleic acids and proteins. While direct studies on the unsubstituted this compound are limited, research on its derivatives has shown significant interactions. For instance, certain 2,4-diamino-1,3,5-triazine derivatives have demonstrated the ability to bind to DNA and exhibit anticancer properties. One such derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, has shown remarkable activity against melanoma cell lines. nih.gov The planar structure of the triazine ring allows for potential intercalation between DNA base pairs, while various substituents can form hydrogen bonds and other interactions with both proteins and nucleic acids. Furthermore, modifications of the triazine scaffold have led to the development of potent enzyme inhibitors, such as gedatolisib, which targets PI3K and mTOR kinases and has entered clinical trials for cancer treatment. nih.gov

Molecular docking studies have further elucidated the binding modes of triazine derivatives. For example, in the context of adenosine (B11128) receptor ligands, docking studies predicted the binding of 1,3,5-triazine derivatives to hA1 and hA3 adenosine receptors, with specific substituents influencing binding affinity and selectivity. nih.gov These computational models help in understanding the structure-activity relationships and guide the design of more potent and selective molecules.

Antimicrobial Efficacy Assessments

The 1,3,5-triazine core is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of this compound have been synthesized and evaluated for a broad spectrum of antimicrobial activities.

A variety of 1,3,5-triazine derivatives have been investigated for their potential as antibacterial agents. researchgate.netnih.gov The general strategy involves modifying the triazine scaffold to enhance properties like bacterial cell wall penetration and interaction with essential bacterial enzymes. For example, combinatorial libraries based on the 1,3,5-triazine template have yielded compounds with potent antimicrobial activity and low hemolytic activity. nih.gov

In one study, a series of di- and tri-substituted 1,3,5-triazine derivatives were synthesized and tested against Staphylococcus aureus and Candida albicans. researchgate.net Another study reported that newly synthesized 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives exhibited significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria, with the presence of the triazine ring being crucial for the observed activity. biointerfaceresearch.com The results from these studies often include Minimum Inhibitory Concentration (MIC) values, which quantify the antibacterial potency of the compounds.

Compound TypeBacterial Strain(s)Key FindingsReference
Di- and tri-substituted 1,3,5-triazine derivativesStaphylococcus aureus, Candida albicansShowed antimicrobial activity at a concentration of 250 µg/disc. researchgate.net
1,2,4-Triazine and 1,2-diazepine derivativesEscherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, Enterococcus faecalisCompounds with a 1,2,4-triazine ring showed the highest antimicrobial activity against all tested bacteria. biointerfaceresearch.com
Combinatorial libraries of 1,3,5-triazine derivativesAcinetobacter baumannii, Bacillus anthracis, Escherichia coli, Staphylococcus aureusIdentified compounds with potent antimicrobial activity and low hemolytic activity. nih.gov

The 1,3,5-triazine scaffold has also been a fruitful starting point for the development of antiviral agents. researchgate.net Research has shown that derivatives can possess significant activity against various viruses. For example, a study on 1,3,5-triazine derivatives containing a piperazine (B1678402) structure found that several of the synthesized compounds had potent anti-potato virus Y (PVY) activity. mdpi.com Another study reported that certain 1,3,5-triazine derivatives showed good activity against the tobacco mosaic virus (TMV). researchgate.net

Furthermore, some symmetrically trisubstituted 1,3,5-triazine derivatives have demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov More recently, a series of 1,3,5-triazine derivatives containing a morpholine (B109124) group were found to have excellent antiviral effects against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV). researchgate.net

Compound TypeVirusKey FindingsReference
1,3,5-Triazine derivatives with piperazinePotato Virus Y (PVY)Several compounds showed potent anti-PVY activity. mdpi.com
Substituted 1,3,5-triazine derivativesTobacco Mosaic Virus (TMV)Title compounds possessed good activities against TMV. researchgate.net
Trisubstituted 1,3,5-triazine derivativesHerpes Simplex Virus Type 1 (HSV-1)Some derivatives showed significant antiviral activity. nih.gov
1,3,5-Triazine derivatives with morpholinePseudorabies Virus (PRV), Vesicular Stomatitis Virus (VSV)Some compounds possessed excellent antiviral effects. researchgate.net

The exploration of 1,3,5-triazine derivatives has extended to their efficacy against fungi and parasites. A review of recent advances highlighted the significant antifungal potential of this class of compounds. researchgate.net For instance, a series of 3-aryl-1,2,4-triazin-6-one derivatives were synthesized and showed compelling levels of antifungal activity against several plant-pathogenic fungi. nih.gov One of the most active compounds in this series demonstrated control of Zymoseptoria tritici with an EC50 of 0.005 ppm. nih.gov

In the realm of anti-parasitic research, hybrid p-bromo phenyl thiazole-triazine derivatives were evaluated for their antimalarial effect against the 3D7 strain of Plasmodium falciparum. researchgate.net This indicates the versatility of the triazine scaffold in targeting a range of pathogenic organisms.

Central Nervous System (CNS) Activity and Receptor Interactions

The 1,3,5-triazine structure has been recognized as a privileged scaffold for designing ligands that target receptors within the Central Nervous System (CNS). researchgate.net This has led to extensive research into the development of triazine derivatives with potential applications in treating neurological and psychiatric disorders.

Derivatives of 1,3,5-triazine have been identified as potent ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT6 and 5-HT7 subtypes, which are promising targets for cognitive impairment and psychiatric disorders. nih.govnih.govresearchgate.net A study on 1,3,5-triazine-piperazine derivatives identified them as a new chemical family of potent 5-HT6 receptor ligands. nih.govresearchgate.net For example, the compound 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (MST4) was found to be a potent 5-HT6R antagonist with a Ki of 11 nM. mdpi.comnih.gov Further derivatization led to compounds with even higher affinity and selectivity. mdpi.comnih.gov

Similarly, 1,3,5-triazine derivatives have been investigated for their affinity to 5-HT7 receptors. nih.gov One study found that N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine exhibited a high affinity with a Ki of 8 nM. nih.gov

The GABAA receptor, a key target for anxiolytic and anticonvulsant drugs, has also been a focus of research involving triazine derivatives. nih.gov A series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives were designed as anticonvulsant agents. nih.gov Molecular docking and in vitro studies suggested that these compounds act primarily through the GABAA receptor. nih.gov This is significant as GABAA receptors are involved in mediating the effects of benzodiazepines and other CNS depressants. nih.govuece.br

Compound ClassReceptor TargetKey Finding (Affinity/Activity)Reference
1,3,5-Triazine-piperazine derivatives5-HT6 ReceptorIdentified as a new family of potent ligands. MST4 showed a Ki of 11 nM. nih.govresearchgate.netmdpi.comnih.gov
1,3,5-Triazine derivatives5-HT7 ReceptorA derivative showed high affinity with a Ki of 8 nM. nih.gov
6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivativesGABAA ReceptorAct as anticonvulsant agents, likely through the GABAA receptor. nih.gov

Modulatory Effects on Ion Channels (e.g., Sodium Ion Channels)

In one study, several series of 2,4-diamino-1,3,5-triazine derivatives were synthesized and evaluated for their ability to bind to and block neuronal sodium channels. nih.govebi.ac.uk Among the tested compounds, a group of spiro-fused triazines, the 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines, demonstrated the most significant neuronal sodium channel binding activity. nih.gov These derivatives were found to block the sodium channels with IC₅₀ values in the micromolar range, suggesting that the 2,4-diamino-1,3,5-triazine framework can serve as a promising lead for the development of novel sodium channel blockers. nih.govebi.ac.uk

Table 1: Sodium Channel Blocking Activity of 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine Derivatives nih.gov
CompoundAryl SubstituentIC₅₀ (µM)
4aPhenyl4.0
4b4-Fluorophenyl4.2
4c4-Chlorophenyl4.3
4d4-Bromophenyl4.8
4e4-Methylphenyl4.1
4j2-Naphthyl14.7

These findings on the diamino analogs underscore the potential of the broader 6-phenyl-1,3,5-triazine class as ion channel modulators, though further research is required to determine if these properties translate to the dione derivative.

Anti-inflammatory Research

The 1,3,5-triazine core is present in various molecules investigated for anti-inflammatory effects. mdpi.com While specific studies on this compound are limited, research on related compounds provides insight into potential mechanisms. One of the key processes in inflammation involves the recruitment of leukocytes, like polymorphonuclear cells (PMNs), to tissue sites, which is dependent on cell adhesion. researchgate.net

A study on 2-aryl-4,6-dimethoxy-1,3,5-triazines revealed their capacity to inhibit inflammatory processes in vitro. These compounds effectively suppressed the production of reactive oxygen species (ROS) by human PMNs and, notably, inhibited the adhesion of PMNs to human umbilical vein endothelial cells (HUVEC) in a dose-dependent manner. researchgate.net The inhibition of cell adhesion was observed against various pro-inflammatory stimuli, indicating a broad anti-adhesive effect that could disrupt the inflammatory cascade. researchgate.net

Another avenue of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammatory responses. nih.gov A computational study involving a triazine-phenol derivative, 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol, used molecular dynamic simulations to predict its interaction with the COX-2 enzyme. The results suggested that the compound could act as a potential anti-inflammatory agent by binding to this key enzyme. nih.gov

Furthermore, research into fused heterocyclic systems containing a triazole ring fused to other nitrogen-containing heterocycles has identified potent anti-inflammatory agents. researchgate.net For instance, a series of 6-phenoxy- nih.govresearchgate.netnih.govtriazolo[3,4-a]phthalazine-3-carboxamide derivatives demonstrated significant anti-inflammatory activity by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response. researchgate.net One compound from this series, 6i, exhibited efficacy comparable to the standard anti-inflammatory drug indomethacin (B1671933) in an in vivo model. researchgate.net

These studies collectively suggest that the 1,3,5-triazine scaffold is a viable starting point for developing anti-inflammatory agents acting through diverse mechanisms, including the inhibition of leukocyte adhesion, ROS production, and COX-2 activity.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. While direct SAR studies for this compound are not extensively documented, research on its structural isomers and analogs provides valuable insights into how chemical modifications influence biological potency.

SAR of 1,3,5-Triazine-2,4-diamine Analogs: Research on 6,N²-diaryl-1,3,5-triazine-2,4-diamines has explored their antiproliferative properties against cancer cell lines. nih.gov A library of 126 such compounds was synthesized to build a quantitative structure-activity relationship (QSAR) model. This work highlights how varying the substituents on the aryl rings at the C6 and N² positions of the triazine core impacts anticancer activity. nih.gov The ability to generate a large library of these compounds allows for a broad exploration of the chemical space to identify key structural features for potency. nih.gov

SAR of Isomeric 1,2,4-Triazine-3,5-dione Analogs: Significant SAR work has been conducted on the isomeric scaffold, 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione. A recent study focused on developing these compounds as degraders of eukaryotic elongation factor-2 kinase (eEF2K), a target in triple-negative breast cancer. nih.gov Starting from initial hits, SAR analysis led to the discovery of derivatives with significantly improved activity. The study demonstrated that modifications to the phenyl ring at the 2-position of the 1,2,4-triazine-dione core were critical for potency. nih.gov For example, compound 36, which emerged from these studies, showed high binding affinity for the eEF2K protein and induced its degradation, leading to a potent tumor-suppressive effect in a mouse model. nih.gov

Table 2: Structure-Activity Relationship of 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogs Against MDA-MB-231 Cancer Cells nih.gov
CompoundSubstitutions on Phenyl RingIC₅₀ (µM)
I4 (Hit)4-Cl10.32
C1 (Hit)4-F10.85
193-CF₃, 4-Cl2.93
342-F, 4-Cl, 5-OMe1.54
362-F, 4-Cl, 5-(piperazin-1-yl)0.68

These examples from closely related chemical series demonstrate that systematic modification of the phenyl group and substitutions on the triazine ring system are key strategies for enhancing the biological potency of this class of compounds.

Applications of 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione and Its Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of the 1,3,5-triazine (B166579) ring system are of significant interest for organic light-emitting diodes (OLEDs) and related optoelectronic applications. mdpi.comresearchgate.net The electron-deficient nature of the triazine ring makes it an excellent component for creating materials with specific charge-transport and light-emitting properties. researchgate.netnih.gov This has led to the development of triazine-based compounds that function as critical components in the emissive layers of OLEDs, contributing to the advancement of next-generation display and lighting technologies. nih.gov

Role as Host Materials for Thermally Activated Delayed Fluorescence and Phosphorescent Emitters

The 1,3,5-triazine framework is a cornerstone in the design of host materials for third-generation OLEDs that utilize either phosphorescent or thermally activated delayed fluorescence (TADF) emitters. nih.govchemrxiv.org In these devices, a host material comprises the bulk of the emissive layer and facilitates the efficient transfer of energy to a small percentage of guest emitter molecules.

For a material to function effectively as a host, it must possess a high triplet energy level to prevent the quenching of the triplet excitons of the phosphorescent or TADF guest. nih.gov Donor-substituted 1,3,5-triazines have been synthesized and shown to have high triplet energies, reaching up to 2.96 eV, making them suitable hosts for blue phosphorescent emitters like bis(4,6-difluorophenylpyridinato-N,C2)picolinato-iridium(III) (FIrpic). researchgate.net OLEDs using these triazine-based hosts have achieved high current efficiencies. researchgate.net

The triazine moiety is also a popular electron-accepting building block for the TADF emitters themselves. nih.govchemrxiv.org In a typical TADF molecule, the triazine acceptor is linked to an electron-donating group. This donor-acceptor architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a critical requirement for TADF. researchgate.net This small gap allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), significantly boosting the internal quantum efficiency of the device. nih.govresearchgate.net

Host Material TypeEmitter TypeKey PropertyReference
Donor-substituted 1,3,5-triazinesPhosphorescent (e.g., FIrpic)High Triplet Energy (up to 2.96 eV) researchgate.net
Triazine-based Donor-AcceptorTADFSmall Singlet-Triplet Energy Gap nih.govresearchgate.net

Exploration of Exciplex and Excimer Formation in Thin Films

In the solid state, such as in the thin films used in OLEDs, triazine derivatives can form excited-state complexes known as excimers or exciplexes. ossila.comresearchgate.net An excimer is an excited-state dimer formed between two identical molecules, while an exciplex is formed between two different molecules (typically a donor and an acceptor). ossila.com

The formation of these species is highly dependent on the concentration and arrangement of the molecules in the film. ossila.com Studies on 1,3,5-triazine derivatives with diphenylacetylene (B1204595) side chains have shown that while they exhibit high quantum yields in solution, they display a large Stokes shift (a difference between the absorption and emission maxima) in cast films. researchgate.net This significant shift, from around 66–114 nm in chloroform (B151607) to 132–211 nm in the solid state, suggests the formation of excimers. researchgate.net

Excimer and exciplex emission is typically broad, featureless, and red-shifted compared to the emission from the single molecule (monomer). ossila.com This occurs because the excited-state complex has a lower energy level. ossila.com While sometimes considered a loss mechanism, exciplex emission is also harnessed in some TADF-OLED architectures to achieve efficient light emission. The formation of an exciplex between a donor and an acceptor material can create a state with a very small singlet-triplet energy gap, facilitating the TADF mechanism. ossila.com

Development of Nonlinear Optical (NLO) Materials

Molecules with large third-order nonlinear optical (NLO) properties are in demand for applications in telecommunications and optical computing. nih.gov The 1,3,5-triazine core has been investigated as a key component in creating such materials. mdpi.com NLO properties often arise from significant intramolecular charge transfer and electron delocalization within a molecule. nih.gov

Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) have been synthesized and studied for their NLO response, particularly their two-photon absorption (2PA) cross-sections. mdpi.com While few studies have focused specifically on the NLO properties of these compounds, it has been noted that introducing more polarizable atoms, such as sulfur in place of oxygen to create 1,3,5-triazinane-2,4,6-trithiones, can enhance third-order NLO properties. mdpi.com Research on donor-acceptor triads, where a diphenylamine (B1679370) donor is connected to a triazine unit and various acceptor groups via a phenyl bridge, has also been conducted to evaluate NLO characteristics. researchgate.net These studies determined the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), finding improved NLO properties in specific molecular geometries. researchgate.net

Liquid Crystalline Materials and Self-Assembling Systems

The rigid, planar, and often star-shaped geometry of 2,4,6-trisubstituted-1,3,5-triazines makes them excellent candidates for the design of liquid crystalline materials. researchgate.netresearchgate.net By attaching long, flexible alkyl or alkoxy chains to the periphery of the rigid triazine core, molecules can be induced to self-assemble into ordered mesophases (the state between a liquid and a solid) upon changes in temperature. researchgate.netorientjchem.org

Synthesized 2,4,6-triphenyl-1,3,5-triazine derivatives bearing long alkoxyl side chains have demonstrated liquid-crystalline behavior. researchgate.net Similarly, C₃-symmetric polyether dendrimers built from a 2,4,6-triphenyl-1,3,5-s-triazine core also exhibit mesophase properties. researchgate.net The combination of aggregation-induced emission (AIE) properties with the self-assembling nature of liquid crystals has been explored by creating a 1,3,5-triazine-2,4,6-tricarboxamide, which displays a columnar hexagonal mesophase. orientjchem.org Such materials are of interest for developing solid-state efficient luminescent materials. orientjchem.org

Polymer Chemistry and Dendrimer Applications

The 1,3,5-triazine unit serves as a versatile building block in polymer chemistry, valued for its ability to create star-shaped molecules, hyperbranched polymers, and dendrimers. researchgate.netnih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core are noted for their enhanced thermal stability and favorable photophysical properties, which are linked to efficient electron-transfer processes. nih.gov

These triazine-based dendrimers, often featuring dendrons made of fluorene, carbazole, or phenoxazine, have been explored for their light-emitting properties in applications like OLEDs. researchgate.netnih.gov In polymer films, dispersing 1,3,5-triazine derivatives can control their photoluminescent properties. For instance, dispersing certain triazine compounds in polystyrene has been shown to reduce the Stokes shift, indicating that the polymer matrix effectively prevents the formation of excimers that are observed in cast films of the pure compound. researchgate.net Furthermore, hyperbranched polyamides containing triazine units have been synthesized, demonstrating the utility of this scaffold in creating complex polymer architectures. researchgate.net

Supramolecular Assemblies and Host-Guest Chemistry

The 1,3,5-triazine ring is a remarkable synthon in supramolecular chemistry due to its planar structure and the specific arrangement of its nitrogen atoms. researchgate.net These features allow it to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the basis of molecular recognition and the formation of larger, well-ordered supramolecular structures. researchgate.net

The triazine ring's tendency to engage in stacking interactions is frequently observed. researchgate.net This has been exploited in the design of host-guest systems and complex molecular assemblies. For example, 1,3,5-triazine derivatives can act as hosts for other molecules, forming stable complexes through these non-covalent forces. The predictable interaction patterns of the triazine unit make it a reliable component for crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental for the separation and purity assessment of 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione. Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of triazine derivatives due to its efficiency in separating compounds with varying polarities.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For triazine compounds, the mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The proportion of the organic modifier can be adjusted to optimize the retention and separation of the target analyte.

The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity. Method validation is crucial to ensure the accuracy and reliability of the purity assessment. A patent for a related compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, specifies HPLC for purity analysis, achieving a purity of ≥99.5%. While specific conditions for this compound are not extensively detailed in publicly available literature, typical conditions for related triazine derivatives can be adapted.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Phenyl-Triazine Derivatives

ParameterCondition
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Detector UV-Vis at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature Ambient or controlled (e.g., 30 °C)

This table represents a general method that may be adapted for the specific analysis of this compound. Optimization of the mobile phase composition and gradient is often necessary.

Thin-layer chromatography (TLC) also serves as a simple and rapid method for the qualitative analysis and purity checking of triazine compounds. For instance, in the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, TLC with a silica (B1680970) gel stationary phase and a developing agent of ethyl acetate (B1210297) and sherwood oil (1:1 volume ratio) was used to monitor the reaction.

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis

For the analysis of this compound in complex mixtures, such as environmental samples or biological matrices, the coupling of chromatographic techniques with mass spectrometry (MS) provides enhanced selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. This technique allows for the definitive identification and quantification of the target compound even at low concentrations. In the context of triazine analysis, LC-MS is invaluable for identifying metabolites and degradation products. For related triazine compounds, LC-MS methods have been developed for use in pharmacokinetics and for the analysis of impurities. The mass spectrometer can be operated in various modes, such as full scan to detect all ions within a mass range or selected ion monitoring (SIM) to specifically detect the molecular ion or characteristic fragment ions of this compound, thereby increasing sensitivity and reducing matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that can be employed for the analysis of volatile and thermally stable triazine derivatives. While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, derivatization can be performed to increase its volatility for GC-MS analysis. The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," of the compound, which is highly specific and can be used for unambiguous identification by comparing it to a spectral library.

Table 2: Predicted Mass Spectrometric Data for this compound

Ion/FragmentPredicted m/z
[M+H]⁺190.0611
[M+Na]⁺212.0430
[M-H]⁻188.0465

Data predicted for the related isomer 6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione. These values can serve as a reference for the identification of this compound in mass spectrometric analysis.

The synthesis and characterization of various substituted s-triazines, including phenyl-s-triazine derivatives, have been reported, often utilizing these advanced analytical techniques to confirm the structure and purity of the synthesized compounds.

Future Directions and Emerging Research Areas in 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione Chemistry

Innovations in Synthetic Strategies and Reaction Design

The future of synthesizing 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione derivatives lies in the development of more efficient, sustainable, and versatile methodologies. While classical cyclocondensation reactions have been foundational, emerging strategies focus on improving yield, reducing environmental impact, and enabling rapid library generation for high-throughput screening.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has gained significant traction for its ability to dramatically reduce reaction times and improve yields in the synthesis of 1,3,5-triazine (B166579) derivatives. researchgate.netrsc.orgnih.govresearchgate.net The application of focused microwave irradiation in one-pot, three-component reactions of reagents like cyanoguanidine, aromatic aldehydes, and arylamines is a prime example of a modern approach to creating diverse triazine libraries. nih.govrsc.org Future work will likely optimize these microwave protocols for the specific synthesis of dione-containing structures, enabling faster access to novel compounds.

Green Chemistry Protocols: There is a growing emphasis on environmentally benign synthetic routes. This includes the use of aqueous media, minimizing organic solvents, and employing recyclable catalysts. mdpi.com The development of sonochemical methods, which use ultrasound to promote reactions, is another promising green approach that can be applied to triazine synthesis in aqueous environments. mdpi.com Future research will aim to adapt these green principles to the synthesis of this compound, reducing waste and energy consumption. rsc.org

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. A one-pot method for synthesizing 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been successfully developed, which involves a three-component condensation followed by a base-promoted rearrangement and dehydrogenative aromatization. nih.govrsc.org Extending this strategy to the dione (B5365651) scaffold could streamline the synthesis of new derivatives, making the process more time- and cost-effective.

Catalytic Approaches: The exploration of novel catalysts, such as zinc-based catalysts used in guanylation reactions, could open new synthetic pathways for triazine derivatives. mdpi.com Research into catalysts that can control regioselectivity and stereoselectivity during the functionalization of the triazine core will be crucial for creating highly specific molecules.

These innovative synthetic strategies will be instrumental in expanding the accessible chemical space around the this compound core, providing a robust platform for future discoveries in medicine and materials.

Rational Design and Discovery of Targeted Therapeutic Agents

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, and the this compound nucleus is a promising starting point for the rational design of new therapeutic agents. nih.gov Future research will move beyond serendipitous discovery towards a more targeted approach, engineering molecules to interact with specific biological targets implicated in disease.

Emerging trends in this area include:

Structure-Activity Relationship (SAR) Guided Optimization: Systematic modification of the phenyl ring and the triazine core, followed by biological evaluation, allows for the construction of detailed SAR models. This approach has been used to develop potent anticonvulsant agents by exploring various substitutions on the phenyl rings at the 4- and 6-positions of the triazine ring. nih.gov For instance, research has shown that specific substitutions can enhance activity against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.govresearchgate.net

Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, new derivatives can be designed to inhibit specific enzymes or receptors. Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been rationally designed as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme linked to neurological disorders. acs.orgnih.gov Similarly, 4,6-substituted-1,3,5-triazin-2(1H)-ones have been optimized as inhibitors of human DNA topoisomerase IIα, a key enzyme in cancer therapy. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The this compound core could serve as a starting fragment for developing inhibitors against a range of protein targets.

Designing for Selectivity: A major challenge in drug development is minimizing off-target effects. Future design strategies will focus on enhancing selectivity. For example, researchers developing 6,N2-diaryl-1,3,5-triazine-2,4-diamines for breast cancer found compounds that were highly active against triple-negative breast cancer cells (MDA-MB-231) but did not affect the growth of non-cancerous breast cells (MCF-10A). nih.govrsc.org This selectivity is a key goal for developing safer and more effective therapies.

The table below summarizes examples of rationally designed triazine derivatives and their targeted activities.

Derivative ClassTarget/ActivityResearch Findings
6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dioneAnticonvulsant (GABA-A Receptor Modulator)Compound 4r showed excellent anticonvulsant activity with low neurotoxicity, acting primarily through the GABA-A receptor. nih.gov
2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneD-amino acid oxidase (DAAO) InhibitorNaphthalen-1-ylmethyl derivative 11h was a potent and selective DAAO inhibitor with good oral availability in mice. acs.orgnih.gov
6,N2-diaryl-1,3,5-triazine-2,4-diaminesAnticancer (Triple-Negative Breast Cancer)Compounds showed potent and selective antiproliferative effects against MDA-MB-231 cells with EC50 values as low as 1 nM. researchgate.netnih.gov
4,6-substituted-1,3,5-triazin-2(1H)-onesAnticancer (Topoisomerase IIα Inhibitor)Bicyclic and monocyclic substituted compounds showed good inhibition of topoisomerase IIα, acting as catalytic inhibitors. nih.gov

Integration into Novel Functional Materials and Nanomaterials

The unique electronic and structural properties of the 1,3,5-triazine ring make it an attractive building block for advanced functional materials. The this compound scaffold, with its potential for hydrogen bonding and π-π stacking, is poised for integration into a new generation of smart materials and nanomaterials.

Future research directions are focused on:

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are extensively researched for their use in OLEDs. rsc.org Specifically, 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) is a key intermediate for synthesizing bipolar host materials and blue emitters for phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescent (TADF) devices. ossila.com The dione scaffold could be functionalized to create novel emitters or host materials with tailored electronic properties, potentially improving the efficiency and stability of OLEDs.

Polymeric Materials: The triazine core is a robust cross-linking agent used in thermosetting resins. haz-map.com Derivatives like 2,4-diamino-6-phenyl-1,3,5-triazine (Benzoguanamine) are used to create amino resins for coatings with high resistance. haz-map.com Future work could explore the polymerization of this compound-based monomers to create novel polymers with enhanced thermal stability, flame retardancy, or specific optical properties.

Supramolecular Assemblies and Nanostructures: The ability of the dione structure to form defined hydrogen-bonding networks can be exploited to construct complex supramolecular architectures. Research on 2,4-diamino-6-R-1,3,5-triazine derivatives has shown that N–H⋯N interactions can lead to structures varying from pseudo-honeycomb networks to corrugated rosette layers. rsc.org By carefully designing substituents on the phenyl ring of the dione, it may be possible to program the self-assembly of these molecules into nanotubes, nanofibers, or other well-defined nanostructures for applications in sensing, catalysis, or drug delivery.

Nonlinear Optical (NLO) Materials: The electron-deficient nature of the triazine ring, when combined with electron-donating groups, can lead to molecules with significant NLO properties. rsc.org Functionalizing the phenyl group of the this compound scaffold with appropriate donor groups could lead to the development of new chromophores for applications in optical communications and data storage.

Elucidation of Untapped Biological Activities and Molecular Pathways

While significant research has focused on the anticancer and anticonvulsant properties of triazine derivatives, the full biological potential of the this compound scaffold remains largely untapped. Future investigations will involve broader screening and deeper mechanistic studies to uncover novel therapeutic applications.

Emerging areas of biological exploration include:

Antiviral and Antimicrobial Agents: Triazine derivatives have shown a wide range of biological activities, including potential as antiviral and antimicrobial agents. researchgate.net Recently, a series of 1,3,5-triazine derivatives containing a piperazine (B1678402) structure were designed and found to possess potent activity against Potato Virus Y (PVY). mdpi.com Screening libraries of this compound derivatives against a panel of viruses, bacteria, and fungi could identify new lead compounds for infectious diseases.

Neuroprotective Agents: Beyond anticonvulsant activity, there is potential for developing neuroprotective agents. The design of derivatives as DAAO inhibitors is one such avenue, as this can modulate neurotransmitter levels. acs.orgnih.gov Research into 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives has already identified compounds with neuroprotective effects in addition to their anticonvulsant action. nih.gov Future studies could explore the modulation of other neurological targets to address conditions like Alzheimer's or Parkinson's disease.

Enzyme Inhibition: The triazine core is a versatile scaffold for designing enzyme inhibitors. Research has demonstrated its utility in targeting kinases (PIM1, PI3K, mTOR), D-amino acid oxidase, and topoisomerase IIα. nih.govacs.orgnih.govijpras.com High-throughput screening of dione derivatives against various enzyme families could reveal unexpected inhibitory activities, opening new therapeutic avenues.

Elucidating Mechanisms of Action: A critical future direction is to move beyond identifying that a compound is active to understanding how it works. This involves detailed mechanistic studies, such as those that identified the GABA-A receptor as the primary target for certain anticonvulsant triazines and pinpointed the ATPase domain of topoisomerase IIα as the binding site for a class of anticancer triazines. nih.govnih.gov Techniques like STD NMR and molecular docking will be essential in confirming binding modes and understanding molecular recognition. nih.gov

Advanced Computational Modeling and Machine Learning Applications in Molecular Design

The integration of computational tools is revolutionizing drug discovery and materials science. For the this compound scaffold, these in silico methods will accelerate the design-synthesis-test cycle, making the discovery of novel compounds more efficient and targeted.

Future applications in this domain will heavily rely on:

Molecular Docking and Simulation: These techniques are used to predict how a molecule will bind to a biological target. Docking studies have been crucial in understanding the mechanism of anticonvulsant triazines by modeling their interaction with the Na+ channel and GABA-A receptors. nih.gov Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-receptor complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models are powerful tools for correlating the chemical structure of a series of compounds with their biological activity. Such models have been successfully built for 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer agents. nih.govrsc.org Similar models for the dione series will allow researchers to predict the activity of virtual compounds before undertaking their synthesis.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features necessary for biological activity. Pharmacophore models have been used to discover and optimize triazine-based inhibitors of topoisomerase IIα. nih.gov This approach can guide virtual screening of large compound libraries to identify new hits with the desired triazine core.

Artificial Intelligence (AI) and Machine Learning (ML): AI and deep learning are emerging as transformative tools in molecular design. For example, the software Deepfrag, which is based on deep learning, has been used to guide the optimization of 4,6-substituted-1,3,5-triazin-2(1H)-ones as enzyme inhibitors. nih.gov Future AI models could be trained on existing data for triazine derivatives to predict a range of properties, including synthetic accessibility, biological activity, toxicity (ADME), and material characteristics, thereby guiding researchers toward the most promising candidates with unprecedented speed and accuracy.

The synergy between these computational approaches and experimental validation will undoubtedly be a cornerstone of future research, unlocking the full potential of the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to determine molecular weight and fragmentation patterns, complemented by 1^1H and 13^13C NMR spectroscopy to confirm substituent positions. For crystalline samples, X-ray diffraction (XRD) can resolve ambiguities in stereochemistry. These methods are standard for triazine derivatives, as demonstrated in structural studies of similar compounds like hexazinone .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodology : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to quantify impurities. Thin-layer chromatography (TLC) using silica gel plates and a solvent system like ethyl acetate/hexane (3:7) can provide preliminary purity checks. Differential scanning calorimetry (DSC) may identify polymorphic forms, ensuring batch consistency .

Advanced Research Questions

Q. How should experimental designs account for variability in environmental degradation rates of this compound across soil types?

  • Methodology : Conduct soil column studies under controlled conditions (pH, organic matter content, moisture) to simulate field variability. Use 14^{14}C-labeled compound to track mineralization and bound residues. Compare degradation kinetics (e.g., DT50) via LC-MS/MS quantification. Hexazinone studies show DT50 ranges from 1–6 months depending on soil type, suggesting similar protocols for phenyl analogs .

Q. What strategies resolve contradictions in bioactivity data for this compound across plant species?

  • Methodology : Perform dose-response assays in hydroponic and soil systems to isolate physicochemical interactions (e.g., solubility, adsorption). Use transcriptomic profiling to identify species-specific metabolic pathways (e.g., cytochrome P450 enzymes). Hexazinone’s species-dependent phytotoxicity highlights the need for multi-model validation .

Q. How can metabolite identification for this compound be optimized in mammalian systems?

  • Methodology : Administer the compound to rodent models and collect urine/plasma. Use solid-phase extraction (SPE) followed by GC-MS or LC-HRMS with trimethylsilyl derivatization to detect hydroxylated or demethylated metabolites. Confirm findings via synthetic standards, as done for hexazinone’s rat metabolites .

Q. What advanced chromatographic methods separate this compound from complex matrices?

  • Methodology : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Optimize ionization parameters (ESI+ mode) for sensitivity. For plant tissues, QuEChERS extraction minimizes matrix effects, a technique validated for triazine herbicides .

Key Considerations

  • Synthesis Gaps : While direct synthesis protocols for the phenyl derivative are absent in the evidence, triazine-diones are typically synthesized via cyclization of urea derivatives or nucleophilic substitutions on cyanuric chloride .
  • Environmental Behavior : Analogous to hexazinone, the phenyl variant may exhibit leaching risks in sandy soils, necessitating adsorption studies using batch equilibrium methods .
  • Toxicological Profiling : Use in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to prioritize in vivo studies, reducing ethical and logistical burdens .

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6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.